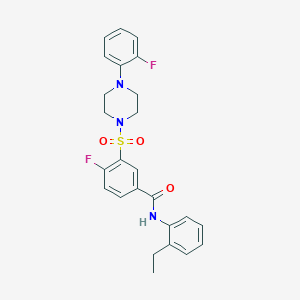

N-(2-etilfenil)-4-fluoro-3-((4-(2-fluorofenil)piperazin-1-il)sulfonil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethylphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H25F2N3O3S and its molecular weight is 485.55. The purity is usually 95%.

BenchChem offers high-quality N-(2-ethylphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antifibrótica

La porción de pirimidina en este compuesto se ha utilizado en el diseño de estructuras privilegiadas con posibles actividades biológicas . Específicamente, la N-(2-etilfenil)-4-fluoro-3-((4-(2-fluorofenil)piperazin-1-il)sulfonil)benzamida muestra propiedades antifibróticas. Así es como:

Otras aplicaciones potenciales

Si bien la antifibrosis es un enfoque clave, la versatilidad farmacológica de este compuesto se extiende a otras áreas:

- Actividad antimicrobiana: Los derivados de pirimidina son conocidos por sus propiedades antimicrobianas . La exploración adicional podría revelar objetivos y aplicaciones específicos.

- Potencial antiviral: Similar a los efectos antimicrobianos, los compuestos basados en pirimidina a menudo exhiben actividad antiviral . Investigar este aspecto podría ser valioso.

- Propiedades antitumorales: Algunos derivados de pirimidina han demostrado efectos antitumorales . Estudios adicionales podrían explorar esta vía.

Actividad Biológica

N-(2-ethylphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Ethylphenyl group : Provides hydrophobic interactions.

- Fluorine atoms : Enhance lipophilicity and potentially influence receptor binding.

- Piperazine moiety : Commonly associated with various pharmacological activities, including antipsychotic and antidepressant effects.

The biological activity of N-(2-ethylphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. Preliminary studies suggest that this compound may act as a modulator of these systems, thereby influencing mood and cognitive functions.

Antidepressant Effects

Recent studies have indicated that derivatives of benzamides, including this compound, exhibit significant antidepressant-like effects in animal models. For instance:

- A study demonstrated that similar compounds reduced depressive behaviors in mice subjected to forced swim tests, suggesting potential efficacy in treating depression .

Antipsychotic Activity

The piperazine component of the compound is associated with antipsychotic properties. Research into related compounds has shown:

- Effective antagonism at dopamine D2 receptors, which is a common target for antipsychotic medications .

Anticancer Potential

Emerging evidence also points to anticancer properties:

- Compounds structurally related to N-(2-ethylphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies indicated that these compounds could induce apoptosis in various cancer cell lines .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Reduced depressive behaviors in animal models | |

| Antipsychotic | Dopamine D2 receptor antagonism | |

| Anticancer | Induced apoptosis in cancer cell lines |

Study on Antidepressant Activity

A controlled study involving the administration of N-(2-ethylphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide to mice showed a significant decrease in immobility time during forced swim tests compared to control groups. This suggests a robust antidepressant effect mediated through serotonin modulation.

Study on Anticancer Activity

In vitro assays conducted on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways, indicating its potential as a therapeutic agent against certain types of cancer.

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F2N3O3S/c1-2-18-7-3-5-9-22(18)28-25(31)19-11-12-21(27)24(17-19)34(32,33)30-15-13-29(14-16-30)23-10-6-4-8-20(23)26/h3-12,17H,2,13-16H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSWSPZSEWZHLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.